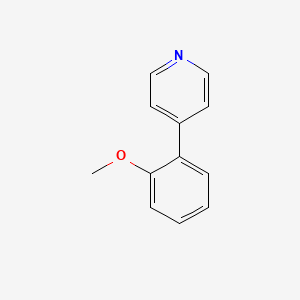

4-(2-Methoxyphenyl)pyridine

Overview

Description

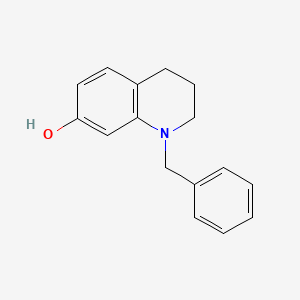

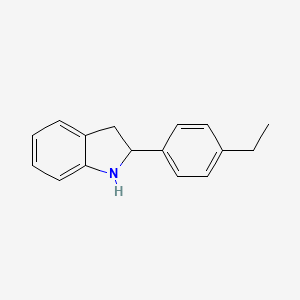

4-(2-Methoxyphenyl)pyridine is a chemical compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .

Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyphenyl)pyridine consists of a pyridine ring attached to a methoxyphenyl group . More detailed structural analysis would require specific spectroscopic data or X-ray crystallography .Physical And Chemical Properties Analysis

4-(2-Methoxyphenyl)pyridine has a molecular weight of 185.228 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental data .Scientific Research Applications

Corrosion Inhibition

- Corrosion Inhibitors for Steel : Pyridine derivatives, including those similar to 4-(2-Methoxyphenyl)pyridine, have been shown to be effective corrosion inhibitors for steel in acidic environments. Their adsorption and inhibitory effects on steel corrosion have been supported by electrochemical, surface, and quantum chemical studies (Ansari, Quraishi, & Singh, 2015).

Photophysics

- Intramolecular Charge Transfer : Studies on pyridine derivatives, including analogs of 4-(2-Methoxyphenyl)pyridine, have explored their photophysical characteristics, particularly focusing on intramolecular charge transfer and excited state intramolecular proton transfer in various solvents (Behera, Karak, & Krishnamoorthy, 2015).

Molecular Structure and Synthesis

- Synthesis and Molecular Structure : Research has been conducted on the synthesis and molecular structure of new ligands, including derivatives of 4-(2-Methoxyphenyl)pyridine. These studies include X-ray analysis to understand molecular arrangements and intramolecular interactions (Silva et al., 1997).

Insecticidal Applications

- Pyridine Derivatives as Insecticides : Certain pyridine derivatives have been explored for their insecticidal properties, including their effectiveness against specific pests like aphids. The studies involve synthesizing and testing these compounds for their bioactivity (Bakhite et al., 2014).

Fluorescence Studies

- Highly Emissive Fluorophores : Research on pyridine compounds, including methoxy and morpholino derivatives, has focused on their potential as highly emissive fluorophores in both solution and solid states. These studies involve detailed photophysical evaluation and computational analyses (Hagimori et al., 2019).

Multidrug Resistance Modulation

- Potential Multidrug Resistance Modulators : Polysubstituted pyridines with methoxyphenyl groups have been prepared and tested for their ability to modulate multidrug resistance, potentially inhibiting P-glycoprotein. This could have implications in overcoming drug resistance in cancer treatment (Krauze et al., 2015).

Fluorescent Sensing

- Small Molecule Fluorescent Sensors : The development of fluorescent probes based on pyridine-pyridone scaffolds, including derivatives of 4-(2-Methoxyphenyl)pyridine, has been reported for detecting specific ions like Zn2+. These probes have potential applications in bioimaging and environmental monitoring (Hagimori et al., 2011).

Future Directions

properties

IUPAC Name |

4-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWUZIVZASETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)